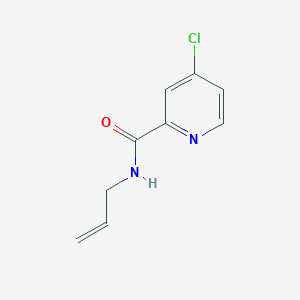

N-allyl-4-chloro-2-pyridinecarboxamide

Description

N-allyl-4-chloro-2-pyridinecarboxamide is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with an allyl group at the nitrogen atom and a chlorine atom at the 4-position.

Properties

IUPAC Name |

4-chloro-N-prop-2-enylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h2-3,5-6H,1,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMKZJVCFAVBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NC=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-chloro-2-pyridinecarboxamide typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-chloro-2-pyridinecarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The allyl group can undergo oxidation to form corresponding epoxides or aldehydes.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in solvents like dichloromethane or water.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed

Substitution Reactions: Formation of various substituted pyridinecarboxamides.

Oxidation Reactions: Formation of epoxides or aldehydes from the allyl group.

Reduction Reactions: Formation of piperidine derivatives from the pyridine ring.

Scientific Research Applications

N-allyl-4-chloro-2-pyridinecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-allyl-4-chloro-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure allows it to undergo diverse chemical reactions and be used in multiple research applications

Biological Activity

N-allyl-4-chloro-2-pyridinecarboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound is synthesized through the reaction of 4-chloro-2-pyridinecarboxylic acid with allylamine, typically facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane or dimethylformamide. The reaction conditions generally involve temperatures ranging from room temperature to reflux over several hours to overnight .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This compound has been shown to modulate enzyme activity, which can lead to various biological effects such as:

- Antimicrobial Activity : It may inhibit bacterial enzymes, thereby exhibiting antibacterial properties.

- Anticancer Potential : The compound has been investigated for its ability to interfere with cell signaling pathways involved in cancer progression .

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of various bacteria; potential applications in infectious diseases. |

| Anticancer | Interferes with cancer cell signaling; potential for developing new cancer therapies. |

| Enzyme Modulation | Binds to specific enzymes, altering their activity and influencing metabolic pathways. |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .

-

Anticancer Research :

- In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a lead compound for developing novel anticancer agents .

-

Enzyme Interaction Studies :

- Research investigating the interaction of this compound with specific enzymes has shown that it can act as a reversible inhibitor, leading to significant alterations in metabolic processes associated with disease states .

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties and potential advantages:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| N-benzyl-4-chloro-2-pyridinecarboxamide | Benzyl group instead of allyl | Different reactivity; varied biological effects |

| 4-chloro-2-pyridinecarboxamide | Lacks the allyl group | Reduced biological activity compared to N-allyl variant |

| N-allyl-2-pyridinecarboxamide | Different position of the carboxamide group | Potentially altered pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.